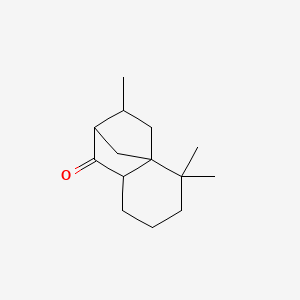
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one is an organic compound that belongs to the class of bicyclic ketones. It is known for its unique structure, which includes a fused ring system with a ketone functional group. This compound is often used in the synthesis of various chemical products and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one typically involves the cyclization of suitable precursors under specific conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or recrystallization. The choice of starting materials and reaction conditions can vary depending on the desired yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions vary depending on the specific substitution reaction, but may include the use of acids, bases, or other catalysts.
Major Products Formed:
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism can vary based on the context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one can be compared to other bicyclic ketones, such as:
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Bicyclo[2.2.1]heptan-2-one: A simpler bicyclic ketone with a different ring system.
Uniqueness: this compound is unique due to its specific ring structure and the presence of the ketone functional group, which imparts distinct chemical properties and reactivity.
Biologische Aktivität
Hexahydro-3,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one, also known by its CAS number 77923-83-2, is a bicyclic ketone that has garnered attention for its potential biological activities. This compound is structurally related to various natural products and synthetic analogues that exhibit diverse pharmacological properties.
- Molecular Formula : C15H24O
- Molecular Weight : 206.32 g/mol
- Chemical Structure : The compound features a bicyclic structure with several methyl groups that may influence its biological interactions.
Biological Activities
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism often involves the disruption of bacterial cell membranes or inhibition of key metabolic pathways.
2. Anti-inflammatory Effects
Some analogues of this compound have demonstrated anti-inflammatory activity in vitro. The mechanism may involve the inhibition of pro-inflammatory cytokines or the modulation of inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.
3. Potential as a Fragrance Agent
This compound is also recognized for its olfactory properties and is used in perfumery. Its pleasant scent profile contributes to its application in cosmetic formulations.
Case Studies and Research Findings
Several studies have explored the biological activities of this compound and its derivatives:
Safety and Toxicology
While this compound is generally regarded as safe for use in cosmetics and fragrances at low concentrations, there are considerations regarding potential sensitization in sensitive individuals. Regulatory bodies emphasize the need for thorough safety assessments to establish safe usage levels.
Eigenschaften
CAS-Nummer |
77923-83-2 |
|---|---|
Molekularformel |
C14H22O |
Molekulargewicht |
206.32 g/mol |
IUPAC-Name |
2,2,5-trimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |
InChI |
InChI=1S/C14H22O/c1-9-7-14-8-10(9)12(15)11(14)5-4-6-13(14,2)3/h9-11H,4-8H2,1-3H3 |
InChI-Schlüssel |
KECSZPXAXJKCSD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC23CC1C(=O)C2CCCC3(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















